

Application Notes and Protocols: Tattoo™ C Kinase Assay for High-Throughput Screening

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Compound of Interest

Compound Name: Tattoo C

Cat. No.: B1230777

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Introduction

The Tattoo™ C Kinase Assay is a novel, cell-based biosensor system designed for the high-throughput screening (HTS) of compounds that modulate the activity of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and inflammatory responses.[1][2][3] Dysregulation of PKC signaling is implicated in various diseases, making it an important therapeutic target. The Tattoo™ C assay provides a robust and sensitive platform for identifying and characterizing novel PKC modulators in a live-cell format, making it an ideal tool for drug discovery and development professionals.

At the core of the Tattoo™ C assay is a genetically encoded biosensor that utilizes Fluorescence Resonance Energy Transfer (FRET). The biosensor consists of a PKC substrate peptide flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). Upon phosphorylation by active PKC, a conformational change in the biosensor separates the CFP and YFP, leading to a decrease in FRET efficiency. This change in the FRET ratio can be quantitatively measured on standard HTS-compatible plate readers, providing a direct readout of intracellular PKC activity.

Principle of the Assay

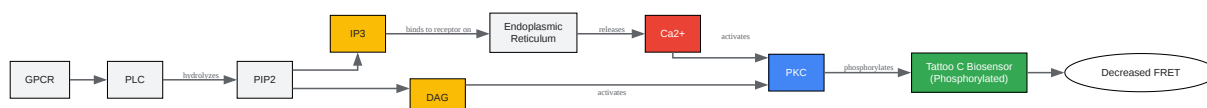
The Tattoo™ C assay leverages the principle of FRET to monitor the dynamic activity of PKC in living cells. In the basal state, the biosensor is in a conformation that allows for high FRET between the CFP donor and YFP acceptor fluorophores when excited at the CFP excitation wavelength. The activation of PKC, for instance by phorbol esters or other signaling molecules, leads to the phosphorylation of the substrate peptide within the biosensor. This phosphorylation event induces a conformational change that increases the distance between CFP and YFP, thereby decreasing the FRET efficiency. The ratio of YFP emission to CFP emission is used to quantify the level of PKC activity. This ratiometric measurement provides a robust readout that corrects for variations in cell number and biosensor expression levels.

Key Features and Applications

- **High-Throughput Screening:** The assay is optimized for 384- and 1536-well plate formats, enabling the rapid screening of large compound libraries.[4][5]
- **Live-Cell Analysis:** Provides real-time kinetic data on PKC activity within a physiological cellular context.
- **Mechanism of Action Studies:** Can be used to differentiate between direct PKC inhibitors, upstream activators, and allosteric modulators.
- **High Sensitivity and Robustness:** The ratiometric FRET readout minimizes well-to-well variability and provides a large assay window.

Signaling Pathway

The following diagram illustrates a simplified signaling pathway leading to the activation of conventional PKC isoforms, which can be monitored using the Tattoo™ C assay.

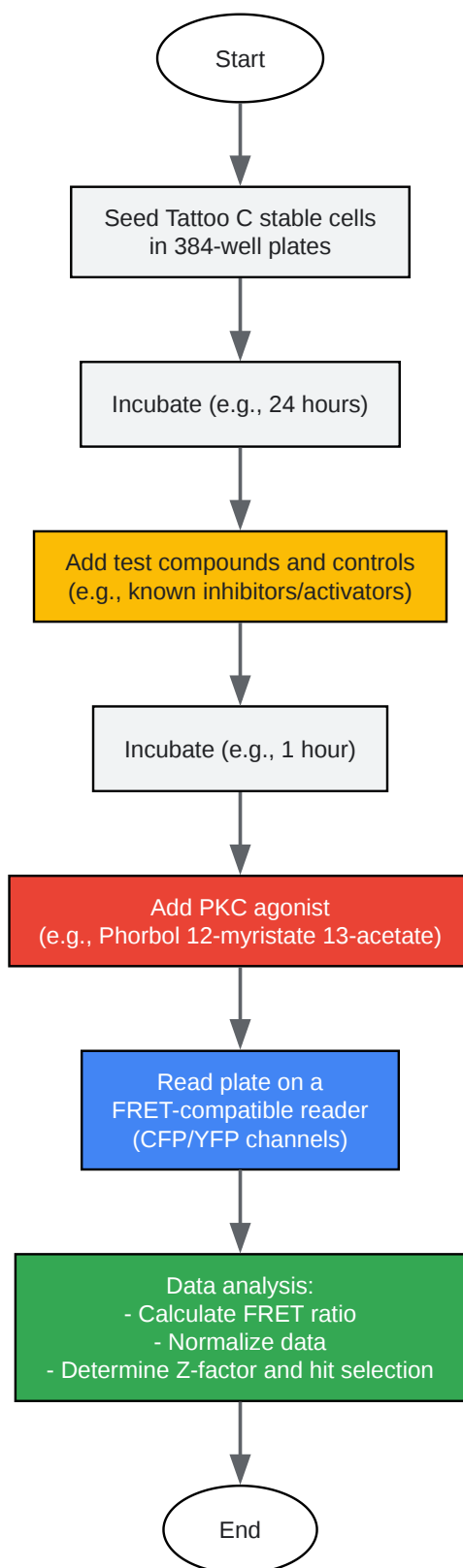


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Caption: Simplified signaling cascade for conventional PKC activation.

Experimental Workflow

The following diagram outlines the general workflow for a high-throughput screening campaign using the Tattoo™ C Kinase Assay.



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Caption: High-throughput screening workflow for the Tattoo™ C Kinase Assay.

Protocol: Screening for PKC Inhibitors

This protocol is designed for a 384-well plate format.

Materials:

- Tattoo™ C HEK293 stable cell line
- DMEM, high glucose, with 10% FBS and 1% Penicillin-Streptomycin
- Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
- Test compounds
- Phorbol 12-myristate 13-acetate (PMA) solution (PKC activator)
- Staurosporine (PKC inhibitor, positive control)
- 384-well black, clear-bottom tissue culture-treated plates
- FRET-compatible plate reader with filters for CFP (Ex: 430 nm, Em: 475 nm) and YFP (Ex: 430 nm, Em: 535 nm)

Procedure:

- Cell Seeding:
 - Culture Tattoo™ C HEK293 cells to ~80% confluency.
 - Trypsinize and resuspend cells in complete media to a density of 2×10^5 cells/mL.
 - Dispense 50 μ L of the cell suspension into each well of a 384-well plate (10,000 cells/well).
 - Incubate the plate at 37°C, 5% CO₂ for 24 hours.
- Compound Addition:

- Prepare serial dilutions of test compounds and control compounds (e.g., Staurosporine) in Assay Buffer.
- Carefully remove the culture medium from the cell plate.
- Add 20 µL of Assay Buffer to each well.
- Add 10 µL of the diluted compounds to the appropriate wells. For control wells, add 10 µL of Assay Buffer with 0.1% DMSO.
- Incubate the plate at 37°C for 1 hour.
- PKC Activation and Measurement:
 - Prepare a 4X working solution of PMA in Assay Buffer (e.g., 400 nM for a final concentration of 100 nM).
 - Add 10 µL of the PMA working solution to all wells except the negative control wells (add 10 µL of Assay Buffer instead).
 - Incubate the plate at 37°C for 30 minutes.
 - Measure the fluorescence intensity in both the CFP and YFP channels using a plate reader.

Data Analysis:

- Calculate the FRET Ratio: For each well, calculate the YFP/CFP emission ratio.
 - $\text{Ratio} = \text{Intensity_YFP} / \text{Intensity_CFP}$
- Normalize the Data: Express the results as a percentage of the control response.
 - $\% \text{ Inhibition} = 100 * (1 - (\text{Ratio_Compound} - \text{Ratio_Negative_Control}) / (\text{Ratio_Positive_Control} - \text{Ratio_Negative_Control}))$
 - Positive Control: DMSO + PMA
 - Negative Control: DMSO only

- **Determine IC50 Values:** Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.

Quantitative Data Summary

The following tables present representative data from experiments performed with the Tattoo™ C Kinase Assay.

Table 1: Assay Performance and Quality Control

Parameter	Value	Description
Z'-factor	0.78	A measure of assay quality, a value > 0.5 is considered excellent for HTS.
Signal-to-Background	4.2	Ratio of the mean signal of the positive control to the mean signal of the negative control.
CV (%) of Controls	< 5%	Coefficient of variation for both positive and negative controls across a plate.

Table 2: Potency of Known PKC Inhibitors

Compound	IC50 (nM)	Target(s)
Staurosporine	15.2	Broad-spectrum kinase inhibitor
Gö 6983	25.8	Pan-PKC inhibitor
Sotrastaurin	8.5	PKC α , PKC β inhibitor
Compound X (Test)	150.3	N/A

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Z'-factor (<0.5)	- Inconsistent cell seeding- High variability in reagent addition- Suboptimal agonist concentration	- Ensure a homogeneous cell suspension before seeding.- Use calibrated automated liquid handlers.- Perform an agonist dose-response curve to determine the optimal concentration (EC80).
High Well-to-Well Variability	- Edge effects in the plate- Inconsistent incubation times	- Avoid using the outer wells of the plate.- Ensure uniform temperature and CO2 levels during incubation.
Low Signal-to-Background	- Low biosensor expression- Insufficient agonist stimulation	- Use a higher passage number of the stable cell line.- Increase the agonist concentration or incubation time.

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